Product packaging for delta-Sleep-inducing peptide (1-6)(Cat. No.:CAS No. 103122-89-0)

delta-Sleep-inducing peptide (1-6)

Cat. No.: B020493
CAS No.: 103122-89-0
M. Wt: 575.6 g/mol
InChI Key: AHEJFFMYYXEMQB-UALQAHIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

delta-Sleep-Inducing Peptide (1-6) Research Compound delta-Sleep-Inducing Peptide (1-6) is a defined fragment of the endogenous neuropeptide DSIP, which was first isolated for its ability to promote slow-wave (delta) sleep. This specific peptide sequence is supplied for research applications aimed at elucidating the structure-activity relationships and core functional domains of the full-length molecule. Studies on DSIP and its analogs indicate potential research value in modulating sleep architecture, regulating stress responses via the hypothalamic-pituitary-adrenal (HPA) axis, and influencing neuroprotective pathways. Key Research Applications: Neuroscience & Sleep Research: Investigate the mechanisms of sleep-wake cycle regulation and the role of specific peptide sequences in promoting slow-wave sleep. Stress Physiology: Explore the peptide's potential to modulate the body's adaptation to stress and its interaction with corticotropin and cortisol release. Neuroprotection Studies: Research the potential protective effects in models of neuronal injury, with some studies suggesting roles in reducing oxidative stress and supporting motor function recovery. Endocrinology: Examine the influence on neuroendocrine function, including potential interactions with growth hormone and luteinizing hormone secretion. Mechanism of Action Insights: The biological activities of DSIP are associated with its multifunctional nature. Research suggests its effects may be mediated through interactions with several neurological systems, including modulation of GABAergic and NMDA receptor activity, which are critical for neuronal excitability and relaxation. Furthermore, DSIP has been observed to interact indirectly with opioid systems, potentially influencing pain perception and addiction pathways, and to act as a stress-limiting factor by normalizing stress-induced neurochemical changes. This product is presented for laboratory research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses . All necessary safety data sheets and handling protocols should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33N7O9 B020493 delta-Sleep-inducing peptide (1-6) CAS No. 103122-89-0

Properties

CAS No.

103122-89-0

Molecular Formula

C25H33N7O9

Molecular Weight

575.6 g/mol

IUPAC Name

(3S)-3-[[2-[[2-[[(2S)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C25H33N7O9/c1-12(30-23(38)16(26)7-14-9-27-17-6-4-3-5-15(14)17)22(37)29-10-19(33)28-11-20(34)32-18(8-21(35)36)24(39)31-13(2)25(40)41/h3-6,9,12-13,16,18,27H,7-8,10-11,26H2,1-2H3,(H,28,33)(H,29,37)(H,30,38)(H,31,39)(H,32,34)(H,35,36)(H,40,41)/t12-,13-,16+,18-/m0/s1

InChI Key

AHEJFFMYYXEMQB-UALQAHIBSA-N

SMILES

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)N

Canonical SMILES

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N

sequence

WAGGDA

Synonyms

delta sleep-inducing peptide (1-6)
DSIP (1-6)

Origin of Product

United States

Historical Trajectory and Foundational Research of Delta Sleep Inducing Peptide Dsip

Origin of Discovery and Initial Characterization

The quest for endogenous sleep-regulating substances led to the discovery of the delta-sleep-inducing peptide in the 1970s. trtmd.compeptidesciences.com The foundational work was conducted by the Swiss research group of Schoenenberger and Monnier, who first isolated the peptide in 1974. peptidesciences.comwikipedia.org The isolation was achieved by processing cerebral venous blood from rabbits that had been put into a state of sleep through electrical stimulation of the intralaminar thalamic nuclei. wikipedia.orgmdpi.com The hypothesis was that a humoral factor responsible for inducing sleep was being released into the bloodstream. nih.gov

This isolated substance was named for its observed effect: when infused into the brain ventricles of recipient rabbits, it induced electroencephalogram (EEG) patterns characterized by prominent delta and spindle waves, which are hallmarks of slow-wave sleep, along with reduced motor activity. wikipedia.orgnih.gov

Subsequent characterization between 1976 and 1977 revealed DSIP to be a nonapeptide, a small peptide composed of nine amino acids, with a molecular weight of approximately 850 daltons. wikipedia.orgnih.govsigmaaldrich.com Its primary structure was identified as the amino acid sequence: Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. wikipedia.orgnih.govbbntimes.com To confirm that the biological effects were due to this specific molecule, the nonapeptide was chemically synthesized. nih.govnih.gov Studies using the synthetic version replicated the initial findings, showing a significant and specific induction of delta and spindle EEG patterns in rabbits, thereby confirming the structure and its primary observed activity. nih.govpnas.org

Milestone Year(s) Key Finding/Event References
Initial Discovery 1974DSIP first discovered by the Schoenenberger-Monnier group. wikipedia.org
Isolation 1977Isolated from the cerebral venous blood of rabbits in an induced state of sleep. mdpi.comnih.gov
Characterization 1977Identified as a nonapeptide (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu). nih.govsigmaaldrich.com
Synthesis 1977The nonapeptide and several analogues were successfully synthesized for further study. nih.govpnas.org
Functional Confirmation 1977Intraventricular infusion of synthetic DSIP was shown to induce delta and spindle EEG activity in rabbits. nih.gov

Evolution of Scientific Perspectives on DSIP Functionality

Following its discovery, the initial view of DSIP as a primary sleep-promoting substance has undergone significant evolution. The scientific consensus has shifted from a narrow focus on sleep induction to a broader understanding of DSIP as a multifunctional regulatory peptide with a wide range of potential physiological roles. mdpi.comnih.gov However, this evolution has been marked by contradictory findings and unresolved questions.

The direct link between DSIP and sleep has been a subject of debate. wikipedia.org While the initial rabbit studies were promising, subsequent research yielded conflicting results. Some studies supported a role in promoting slow-wave sleep (SWS), while others found no significant correlation. wikipedia.org Research in humans with chronic insomnia suggested that any sleep-improving effects were weak. nih.gov This led some in the scientific community to believe the hypothesis of DSIP as a primary sleep factor is not strongly supported. nih.govscience.gov

Intriguingly, research into synthetic analogues of DSIP revealed different or even stronger effects. A study on DSIP analogues with enhanced stability found that a hexapeptide fragment, (D-Ala-2) DSIP (1-6), increased sleep in rabbits during the first, third, and fifth hours post-administration. researchgate.net This effect was species-specific, as it was not observed in rats, suggesting potential differences in how the peptide is processed or interacts with receptors across species. researchgate.net

The field of DSIP research expanded significantly to explore its "extra-sleep" effects. nih.govnih.gov Studies have indicated that DSIP and DSIP-like materials, found in the hypothalamus, pituitary gland, and other peripheral organs, are involved in various regulatory processes: wikipedia.org

Endocrine Regulation : DSIP has been shown to influence the endocrine system by decreasing the basal level of corticotropin (B344483) and stimulating the release of luteinizing hormone (LH) and somatoliberin (growth hormone-releasing hormone). wikipedia.orgmdpi.com It has also been implicated as a potential physiological stimulus for the release of growth hormone that is associated with sleep. nih.govpnas.org

Stress and Physiological Normalization : It is considered a regulatory peptide that may help normalize blood pressure and myocardial contraction. wikipedia.org

Neuroprotective and Other CNS Properties : Research has explored its potential neuroprotective, anticonvulsant, and analgesic (pain-modulating) properties. wikipedia.orgmdpi.com

Despite decades of research, fundamental questions about DSIP remain. A specific gene, precursor protein, or a dedicated receptor for DSIP has yet to be definitively identified. wikipedia.orgnih.gov This has led to the hypothesis that the biological activities attributed to DSIP may be carried out by a family of "DSIP-like" peptides, and that the originally isolated molecule might be one of several related compounds. nih.gov The search for its precise origin and mechanism of action continues to be an active, though unresolved, area of neurobiology. nih.gov

Analogue Species Observed Effect on Sleep Reference
(D-Ala-2) DSIP Rabbit, RatAugmented slow wave and paradoxical sleep. researchgate.net
(D-Val-2) DSIP Rabbit, RatAugmented sleep during later hours of recording period. researchgate.net
(D-Ala-2) DSIP (1-6) RabbitIncreased sleep during the 1st, 3rd, and 5th hours. researchgate.net
(D-Ala-2) DSIP (1-6) RatNo significant effect on sleep. researchgate.net

Molecular Architecture and Biological Features of Delta Sleep Inducing Peptide Dsip

Peptide Primary Structure and Sequence Analysis

The foundational characteristic of any peptide lies in its primary structure—the linear sequence of its amino acids. Delta-sleep-inducing peptide was first isolated from the cerebral venous blood of rabbits that were in an induced state of sleep. wikipedia.orgparticlepeptides.com Chemical analysis revealed it to be a nonapeptide with the amino acid sequence: Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu. wikipedia.orgkarger.comnih.gov This sequence gives the peptide a molecular weight of approximately 849 Daltons. particlepeptides.comkarger.com The N-terminus of the peptide is tryptophan, contributing to a hydrophobic portion, while the C-terminus is glutamic acid, creating a hydrophilic region, rendering the entire molecule amphiphilic. karger.com This amphiphilic nature is thought to facilitate its interaction with plasma membranes. karger.com

The specific fragment of interest, delta-sleep-inducing peptide (1-6), consists of the first six amino acids of the full nonapeptide.

PropertyDescription
Full Peptide Name Delta-Sleep-Inducing Peptide
Abbreviation DSIP
Amino Acid Sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu
Fragment of Interest delta-sleep-inducing peptide (1-6)
Fragment Sequence Trp-Ala-Gly-Gly-Asp-Ala
Molecular Weight (Full Peptide) ~849 Da
N-Terminus Tryptophan (Trp)
C-Terminus (Full Peptide) Glutamic Acid (Glu)

Investigations into Endogenous DSIP Synthesis and Precursor Molecules

Despite the well-defined structure of DSIP, the precise mechanism and location of its endogenous synthesis remain elusive. wikipedia.orgparticlepeptides.com A gene encoding for DSIP has not yet been identified in rabbits, the species from which it was first isolated. wikipedia.org This has led to the hypothesis that DSIP may be synthesized from a larger precursor molecule that is post-translationally cleaved to produce the active nonapeptide. wikipedia.orgparticlepeptides.com

Research has explored potential precursor molecules. Studies in primary cultures of mouse anterior pituitary cells have identified multiple forms of DSIP-immunoprecipitable material, including large precursor proteins with molecular masses of 50-60 kDa. nih.gov These precursors were found to be processed into smaller intermediates (35-45 kDa and 9-16.5 kDa) and ultimately to a small DSIP-related peptide. nih.gov Interestingly, this resulting peptide was not identical to rabbit DSIP, suggesting species-specific variations. nih.gov Further research has pointed to a protein called "delta sleep inducing peptide, immunoreactor," a member of the TSC22 domain protein family, as containing the DSIP amino acid sequence. biosyn.com Another line of investigation suggests that DSIP may interact with components of the MAPK cascade and is homologous to the glucocorticoid-induced leucine (B10760876) zipper (GILZ) protein, which can be induced by dexamethasone. particlepeptides.com

Characterization of DSIP-Like Immunoreactivity (DSIP-LI)

DSIP-like immunoreactivity (DSIP-LI) refers to the detection of substances that are recognized by antibodies raised against DSIP. The presence of DSIP-LI in various tissues provides strong evidence for the widespread distribution and potential multifaceted roles of this peptide or its closely related forms.

DSIP-LI has been identified in both central and peripheral locations. In the brain, it has been found in the hypothalamus and limbic system. wikipedia.org Beyond the central nervous system, DSIP-LI is present in the pituitary gland, where it co-localizes with several other peptide and non-peptide mediators. wikipedia.org Notably, it has also been detected in endocrine cells of the adrenal medulla. nih.gov

The gastrointestinal tract is another significant site of DSIP-LI, with the human gut being a particularly rich source. nih.gov Here, DSIP-LI has been found in gastrin/CCK, secretin, and PYY/glicentin cells. nih.gov The pancreas also contains DSIP-LI, where it co-localizes with glucagon (B607659). wikipedia.org Furthermore, DSIP-like material has been identified in human breast milk. wikipedia.orgparticlepeptides.com

LocationCo-localized Substances
Pituitary Gland Corticotropin-like intermediate peptide (CLIP), Adrenocorticotropic hormone (ACTH), Melanocyte-stimulating hormone (MSH), Thyroid-stimulating hormone (TSH), Melanin concentrating hormone (MCH)
Gut Endocrine Cells Gastrin/CCK, Secretin, PYY/Glicentin
Pancreas Glucagon

Studies on DSIP Conformational Dynamics

The three-dimensional shape of a peptide is crucial for its biological activity. Studies on the conformational dynamics of DSIP reveal a flexible molecule that exists in a dynamic equilibrium between unordered and folded structures in aqueous solution. nih.gov

Spectroscopic analyses, including nuclear magnetic resonance (NMR), circular dichroism (CD), and Fourier transform infrared (FT-IR) spectroscopy, have been employed to investigate its structure. nih.gov These studies suggest that residues 2 through 5 and 6 through 9 have a tendency to form type I beta-turns. nih.gov In a more non-polar environment, such as 40% trifluoroethanol, a more ordered, helix-like structure is induced. nih.gov It has been proposed that in aqueous solution, a pseudo-cyclic conformation may be a low-energy state, stabilized by interactions between the N-terminal tryptophan and the C-terminal glutamic acid. karger.com This pseudo-cyclic structure is thought to be important for its activity. nih.gov The ability of DSIP to adopt different conformations may be key to its unusual ability to permeate biological membranes like the blood-brain barrier. nih.gov

Metabolic Stability and Degradation Pathways of DSIP

A critical factor influencing the biological action of a peptide is its metabolic stability. In vitro studies have shown that DSIP has a relatively low molecular stability, with a half-life of about 15 minutes. wikipedia.orgparticlepeptides.com This rapid degradation is primarily due to the action of specific aminopeptidase-like enzymes. wikipedia.orgparticlepeptides.com

The primary degradation pathway involves the cleavage of the N-terminal tryptophan. nih.gov Incubation of DSIP with rat brain membranes results in the liberation of tryptophan. nih.gov This degradation can be significantly inhibited by aminopeptidase (B13392206) inhibitors such as bestatin (B1682670) and puromycin. nih.gov

Studies using cultured human intestinal epithelial (Caco-2) cell monolayers have further elucidated the metabolic breakdown of DSIP. When applied to the apical side of these cells, DSIP is rapidly metabolized, with tryptophan being the major metabolite and Trp-Ala a minor one. nih.gov The inclusion of bestatin alters the metabolite profile, making Trp-Ala the major product. nih.gov Further inhibition of degradation can be achieved by a combination of bestatin and diprotin A. nih.gov Under these conditions, a new metabolite, Trp-Ala-Gly-Gly-Asp-Ala-Ser, is formed, a process that can be inhibited by captopril, an inhibitor of peptidyl dipeptidase A. nih.gov This suggests the involvement of multiple enzymatic pathways in the degradation of DSIP. To prevent degradation in the body, it has been suggested that DSIP may form complexes with carrier proteins. wikipedia.orgparticlepeptides.com

Enzyme/InhibitorEffect on DSIP DegradationResulting Metabolites
Aminopeptidases Degrades DSIPTryptophan, Trp-Ala
Bestatin (Aminopeptidase inhibitor) Inhibits degradationIncreases Trp-Ala formation
Puromycin (Aminopeptidase inhibitor) Inhibits degradationReduces tryptophan release
Diprotin A Increases stability in combination with bestatin-
Peptidyl dipeptidase A Involved in further degradationTrp-Ala-Gly-Gly-Asp-Ala-Ser
Captopril (Peptidyl dipeptidase A inhibitor) Inhibits formation of the heptapeptide (B1575542) metabolite-

Spatial Distribution and Cellular Localization of Delta Sleep Inducing Peptide Dsip

Distribution within the Central Nervous System

DSIP-like immunoreactivity has been detected in various regions of the brain, indicating its potential involvement in a multitude of neurological processes. nih.gov Studies in guinea pigs have revealed the presence of DSIP-immunoreactive cell bodies in several key areas, including the olfactory bulb and tubercle, the diagonal band of Broca, the septum, the preoptic area, the anterior and lateral hypothalamus, the arcuate nucleus, and the hippocampus. nih.gov Furthermore, a dense network of DSIP-immunoreactive fibers is found from the forebrain to the mesencephalon, with the densest innervation observed in the median eminence. nih.gov

The limbic system and hypothalamus are additional sites where DSIP has been found in both free and bound forms. wikipedia.org Research using immunocytochemistry in rats has specifically identified neurons containing immunoreactive DSIP in the subicular cortex, which is adjacent to the CA1 region of the hippocampus. nih.gov This localization within a major efferent pathway of the hippocampus, along with its presence in functionally related areas like the adjacent isocortices and ventral forebrain, points to a possible role for DSIP in regulating behavior. nih.gov Autoradiographic studies have also demonstrated binding sites for DSIP on small, medium-sized, and large neurons of the cultured rat brainstem, but not on glial cells, suggesting that these neurons may possess specific receptors for the peptide. nih.gov

Peripheral Organ and Tissue Compartmentalization

Beyond the central nervous system, DSIP-like material is widespread in the peripheral organs and tissues of rats. nih.gov Radioimmunoassay studies have detected its presence in various tissues, with concentrations ranging from 86 pg/mg in muscle to 849 pg/mg in the stomach. nih.gov This suggests that DSIP exists in the periphery, likely in a large, protein-bound form that can be dissociated into smaller, immunoreactive peptides. nih.gov

The gastrointestinal tract is a significant site of DSIP-like immunoreactivity. nih.gov Studies have shown its presence in gut endocrine cells in humans, pigs, and rats, with the human gut appearing to be the richest source. nih.gov Specifically, DSIP-like immunoreactivity has been located in gastrin/cholecystokinin (CCK), secretin, and PYY/glicentin cells in the human gut. nih.gov The pancreas is another peripheral organ where DSIP is abundant, particularly co-localizing with glucagon (B607659) in secretory cells. wikipedia.org

The pituitary and adrenal glands also exhibit notable concentrations of DSIP-like material. In the porcine pituitary, DSIP-like immunoreactivity is present in a subpopulation of cells that also store adrenocorticotropin (ACTH) and alpha-melanotropin (α-MSH). nih.gov Similarly, in the porcine adrenal medulla, DSIP immunoreactive cells are identical to a major population of noradrenaline-storing cells. nih.gov These findings suggest that the anterior and intermediate lobes of the pituitary and the adrenal medulla are potential sources of DSIP-like peptides. nih.gov Furthermore, DSIP-like material has been found in human breast milk. wikipedia.org

Co-localization Studies with Other Biological Mediators

The functional significance of DSIP's distribution is further illuminated by its co-localization with other key biological mediators. In the pituitary gland, DSIP is found alongside a variety of peptide and non-peptide mediators. wikipedia.org These include corticotropin-like intermediate peptide (CLIP), adrenocorticotrophic hormone (ACTH), melanocyte-stimulating hormone (MSH), and thyroid-stimulating hormone (TSH). wikipedia.org A study on the human hypophysis demonstrated that DSIP is co-localized in about 75% of CLIP-immunoreactive cells in the anterior pituitary and in residual intermediate lobe cells. nih.gov

In the brain of the cartilaginous fish Scyliorhinus canicula, DSIP-like immunoreactive cells in the median lobe of the pars distalis were found to be the same cells that produce melanin-concentrating hormone (MCH). nih.gov This co-localization suggests a potential interplay between these two neuropeptides.

In the periphery, particularly in the gut, DSIP-like immunoreactivity coexists with known peptide hormones. nih.gov As mentioned earlier, it is found in cells that also contain gastrin/CCK, secretin, and PYY/glicentin. nih.gov In the pancreas, its co-localization with glucagon in secretory cells points to a potential role in metabolic regulation. wikipedia.org These co-localization patterns suggest that DSIP may act in concert with other signaling molecules to exert its diverse physiological effects.

Table 1: Distribution of Delta-Sleep-Inducing Peptide (DSIP) in the Central Nervous System

Brain Region Presence of DSIP Method of Detection Species
Olfactory Bulb & Tubercle Immunoreactive Perikarya Immunofluorescence Guinea Pig nih.gov
Diagonal Band of Broca Immunoreactive Perikarya Immunofluorescence Guinea Pig nih.gov
Septum Immunoreactive Perikarya Immunofluorescence Guinea Pig nih.gov
Preoptic Area Immunoreactive Perikarya Immunofluorescence Guinea Pig nih.gov
Hypothalamus (Anterior, Lateral, Arcuate Nucleus) Immunoreactive Perikarya, Free & Bound Forms Immunofluorescence, Radioimmunoassay Guinea Pig nih.gov, General wikipedia.org
Hippocampus (Subicular Cortex) Immunoreactive Perikarya Immunocytochemistry Rat nih.gov
Median Eminence Dense Immunoreactive Fibers Immunofluorescence Guinea Pig nih.gov

Table 2: Compartmentalization of Delta-Sleep-Inducing Peptide (DSIP) in Peripheral Organs and Tissues

Organ/Tissue Presence of DSIP Method of Detection Species
Stomach High Concentration Radioimmunoassay Rat nih.gov
Muscle Low Concentration Radioimmunoassay Rat nih.gov
Gut (Endocrine Cells) Immunoreactivity Immunohistochemistry, Radioimmunoassay Human, Pig, Rat nih.gov
Pancreas (Secretory Cells) Abundant, Co-localized with Glucagon General General wikipedia.org
Pituitary Gland (Anterior & Intermediate Lobes) Immunoreactivity Radioimmunoassay, Immunocytochemistry Pig nih.gov
Adrenal Medulla (Noradrenaline-storing cells) Immunoreactivity Radioimmunoassay, Immunocytochemistry Pig nih.gov

Table 3: Co-localization of Delta-Sleep-Inducing Peptide (DSIP) with Other Biological Mediators

Location Co-localized Mediator Cellular Context Species
Pituitary Gland Corticotropin-like intermediate peptide (CLIP) CLIP-immunoreactive cells Human nih.gov
Pituitary Gland Adrenocorticotrophic hormone (ACTH) ACTH-storing cells Pig nih.gov, General wikipedia.org
Pituitary Gland Melanocyte-stimulating hormone (MSH) α-MSH-storing cells Pig nih.gov, General wikipedia.org
Pituitary Gland Thyroid-stimulating hormone (TSH) General General wikipedia.org
Pituitary Gland (Median Lobe) Melanin-concentrating hormone (MCH) MCH-producing cells Fish (Scyliorhinus canicula) nih.gov
Gut Gastrin/Cholecystokinin (CCK) Gastrin/CCK cells Human nih.gov
Gut Secretin Secretin cells Human nih.gov
Gut PYY/Glicentin PYY/Glicentin cells Human nih.gov
Pancreas Glucagon Secretory cells General wikipedia.org

Mechanistic Elucidations of Delta Sleep Inducing Peptide Dsip Action

Neurotransmitter System Interactions

The biological activities of DSIP are mediated through its intricate crosstalk with various central nervous system pathways. peptidesciences.com Evidence points to significant modulation of GABAergic, glutamatergic, opioid, and adrenergic systems, among others.

DSIP has been shown to interact significantly with the GABAergic system, the primary inhibitory neurotransmitter system in the brain. Research indicates that DSIP can potentiate GABA-activated currents in neurons located in the hippocampus and cerebellum. mdpi.comnih.govnih.gov This enhancement of GABA's effects suggests that DSIP can bolster the brain's inhibitory tone. nih.govyoutube.com The interaction with the GABAergic system is considered crucial for some of its sleep-promoting and neuroprotective effects. nih.govyoutube.com Studies have demonstrated that DSIP's ability to potentiate GABA-activated currents is dose-dependent. nih.gov

Table 1: DSIP Interaction with the GABAergic System

Brain Region Effect Model System Citation(s)
HippocampusPotentiates GABA-activated currentsRat neurons mdpi.comnih.govnih.gov
CerebellumPotentiates GABA-activated currentsRat neurons mdpi.comnih.govnih.gov

DSIP's action is also mediated by its influence on N-methyl-D-aspartate (NMDA) receptors, a subtype of ionotropic glutamate (B1630785) receptors critical for synaptic plasticity. wikipedia.orgwikipedia.org Studies have shown that the effects of DSIP on the neuronal activity in several brain regions, including the sensorimotor cortex, dorsal hippocampus, and lateral hypothalamus, may be mediated by NMDA receptors. nih.gov Specifically, microiontophoretic application of DSIP was found to prevent the increase in neuronal activity typically induced by glutamate. nih.gov Furthermore, the activating effect of DSIP on neurons was significantly diminished after the administration of MK-801, a non-competitive NMDA receptor antagonist. nih.gov

In other research, DSIP was found to block NMDA-activated potentiation in cortical and hippocampal neurons and modulate the activity of presynaptic NMDA receptors. mdpi.comnih.govnih.gov This provides evidence for a neuroprotective role, as DSIP demonstrated the ability to increase the dose of NMDA required to induce convulsive activity in rats. nih.gov

There is substantial evidence suggesting that DSIP interacts with the endogenous opioid system. It has been postulated that DSIP possesses agonistic activity on opiate receptors, which may account for its utility in studies on withdrawal syndromes. nih.gov This interaction is also linked to its analgesic, or pain-reducing, properties. phoenixpeptide.compeptidesciences.com Research indicates that DSIP may influence pain modulation by directly affecting opioid receptor activity. phoenixpeptide.comyoutube.com

One mechanism for this interaction involves the stimulation of endogenous opioid release. A study using rat lower brainstem slices demonstrated that DSIP stimulates the release of immunoreactive Met-enkephalin, an endogenous opioid peptide. nih.gov This suggests that DSIP's effects on the opioid system may be indirect, by triggering the release of the body's own opioid molecules. nih.gov

DSIP directly interacts with adrenergic transmission, particularly involving alpha-1 (α1) adrenergic receptors. nih.govnih.gov The α1-adrenergic receptor is a G protein-coupled receptor that primarily mediates smooth muscle contraction and has various functions in the central nervous system. wikipedia.org Research on rat pineal glands showed that DSIP modulates the α1-adrenergic receptor's response to adrenergic agonists like norepinephrine. nih.gov Specifically, DSIP was found to significantly enhance the N-acetyltransferase (NAT) activity induced by norepinephrine. nih.gov This enhancement was eliminated by prazosin, a selective α1-adrenergic antagonist, confirming the involvement of this specific receptor subtype. nih.gov

Furthermore, the antinociceptive effect of DSIP appears to involve the spinal noradrenergic system. nih.gov The pain-reducing effect of DSIP was significantly antagonized by the administration of alpha-adrenergic blockers like phentolamine (B1677648) and yohimbine. nih.gov These findings demonstrate that the activation of descending noradrenergic pathways is a key component of DSIP's mechanism for antinociception. nih.gov

Table 2: Summary of DSIP's Adrenergic Receptor Interactions

System/Test Interaction Effect Antagonist Used Citation(s)
Rat Pineal GlandModulation of α1-adrenergic receptorEnhanced norepinephrine-induced NAT activityPrazosin nih.gov
Antinociception (Tail-pinch & Hot plate tests)Involvement of spinal noradrenergic systemsDSIP's antinociceptive effect was antagonizedPhentolamine, Yohimbine nih.gov

DSIP has been shown to regulate the activity of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters. In studies on rats under hypoxic stress, DSIP partially limited stress-induced changes in the activity of mitochondrial MAO type A (MAO-A). nih.gov This regulatory effect on MAO is also linked to its ability to normalize serotonin (B10506) levels under stress conditions. nih.gov Further research suggests that DSIP normalizes MAO activities through its influence on both serotonergic and adrenergic systems. mdpi.comnih.gov

Beyond its specific interactions with GABA and NMDA receptors, DSIP exerts a broader influence over several key neurotransmitter pathways.

Serotonergic Pathway: The action of DSIP is proposed to be mediated, at least in part, through serotonergic mechanisms. nih.gov Studies have shown that pretreatment with the serotonin antagonist methysergide (B1194908) can block the emergence of sleep signs induced by DSIP. nih.gov DSIP also interacts with serotonin and melatonin (B1676174) to influence circadian rhythms and can help normalize serotonin levels in the brain under conditions of stress. peptidesciences.comnih.govgenemedics.com

Dopaminergic Pathway: Direct evidence for DSIP's interaction with the dopaminergic system is less specific than for other neurotransmitters. It is generally included under the umbrella of its effects on monoamines. nih.gov One study noted that while depleting noradrenaline enhanced its own antinociceptive effect, dopamine (B1211576) levels were unaffected, suggesting a more selective interaction of related pathways. nih.gov

Glutamatergic Pathway: As the brain's main excitatory neurotransmitter, glutamate and its receptors are a key target for DSIP's modulatory effects. wikipedia.org As detailed in section 4.1.2, DSIP has a significant influence on NMDA-type glutamate receptors. nih.govnih.gov It has been shown to prevent the neuronal hyperexcitability induced by glutamate and can block presynaptic NMDA receptors. nih.govresearchgate.net This modulation of the glutamate system is a cornerstone of DSIP's neuroprotective properties. mdpi.comnih.gov

Interactions with Endogenous Neuropeptides

Delta-Sleep-Inducing Peptide (DSIP) demonstrates complex interactions with the neuroendocrine system, influencing the release and levels of several key neuropeptides and hormones. Its actions suggest a modulatory role within the hypothalamic-pituitary-adrenal (HPA) axis and other central pathways. nih.govnih.govpeptidesciences.com

In human studies, intravenous administration of DSIP led to a significant and sustained reduction of immunoreactive Adrenocorticotropic hormone (ACTH) in plasma for at least three hours post-injection, indicating an inhibitory effect on ACTH secretion. nih.gov This finding is supported by in vitro experiments where DSIP was shown to inhibit corticotropin-releasing factor (CRF)-induced ACTH release from rat anterior pituitary quarters. ablesci.com This inhibitory action at the pituitary level appears to be mediated through the inhibition of the cAMP system in corticotrophs. ablesci.com

Conversely, DSIP exhibits a stimulatory effect on Luteinizing Hormone (LH). In ovariectomized rats, intraventricular injection of DSIP caused a significant elevation of LH levels within 30 minutes, an effect that was even more pronounced in animals pre-treated with estradiol. nih.gov This suggests a hypothalamic site of action, which was further substantiated by in vitro studies showing that DSIP significantly increased the release of Luteinizing hormone-releasing hormone (LHRH) from hypothalamic median eminence fragments. nih.gov This has led to the hypothesis that DSIP may play a physiological role in sleep-related LH release. nih.govpeptidesciences.com

Endogenous Neuropeptide/HormoneObserved Effect of DSIPMediating Factor/Proposed MechanismExperimental ModelCitation
Adrenocorticotropic Hormone (ACTH)Inhibition/ReductionInhibition of CRF-induced release via cAMP systemHumans (in vivo), Rat Pituitary (in vitro) nih.govablesci.com
Luteinizing Hormone (LH)Stimulation/ElevationIncreased LHRH release from hypothalamusRats (in vivo and in vitro) nih.gov
Somatostatin (B550006) (SRIF)InhibitionDopaminergic pathway (blocked by pimozide)Rat Hypothalamus (in vitro) nih.gov

Antioxidative Defense Mechanisms

DSIP exhibits significant protective effects against oxidative stress by modulating the body's endogenous antioxidant systems, reducing free radical damage, and enhancing mitochondrial function. nih.govnih.govnih.gov

Regulation of Antioxidant Enzyme Systems (e.g., Superoxide Dismutase, Glutathione (B108866) Peroxidase)

DSIP has been shown to bolster the enzymatic antioxidant defense system, particularly during aging or under conditions of stress. nih.govnih.gov In studies on aging rats, long-term administration of DSIP was found to stimulate the activity of key antioxidant enzymes. nih.gov Similarly, in rats subjected to cold stress, a condition known to inhibit antioxidant enzyme activity, pre-treatment with DSIP restored the function of these enzymes in tissues and erythrocytes. nih.gov

The antioxidant mechanism of DSIP involves increasing the activity of enzymes such as Superoxide Dismutase (SOD), catalase, and Glutathione Peroxidase (GPx). nih.govmdpi.com This is thought to be mediated by an increase in the expression of the genes that encode these enzymes. mdpi.com Research has demonstrated that DSIP administration can cause an increase in the total antioxidant activity of the brain and SOD activity in the liver. nih.gov However, the effects can be tissue-specific, as one study noted that while SOD activity increased, liver glutathione peroxidase activity significantly decreased under the influence of DSIP. nih.gov

Mitigating Oxidative Stress and Free Radical Production

By activating antioxidant defenses, DSIP effectively mitigates oxidative stress and the damage caused by free radicals. nih.govnih.gov Free radicals are reactive molecules that can damage cells if they accumulate, and the body's natural antioxidant processes work to remove them. nih.gov DSIP enhances these natural mechanisms. nih.govnih.gov

In aging rats, DSIP administration suppresses lipid peroxidation, a key marker of oxidative damage, preventing the increase of malonic dialdehyde (B1249045) (a byproduct of lipid peroxidation) in tissues and plasma. nih.gov Furthermore, under cold stress conditions, DSIP helps to restore the prooxidant-antioxidant balance by decreasing the activity of pro-oxidant enzymes like xanthine (B1682287) oxidase while normalizing the activity of antioxidant enzymes. nih.gov

Enhancements in Mitochondrial Bioenergetics

Mitochondria, the powerhouses of the cell, are particularly vulnerable to stress-induced damage. nih.gov DSIP has been shown to directly enhance the efficiency of mitochondrial function. In vitro experiments on isolated rat brain mitochondria demonstrated that DSIP improves the efficiency of oxidative phosphorylation, the process by which cells generate ATP (adenosine triphosphate), the main currency of cellular energy. nih.govwikipedia.org

MechanismSpecific Action of DSIPKey FindingsCitation
Enzyme RegulationIncreases activity of antioxidant enzymesStimulates Superoxide Dismutase (SOD), Catalase, and Glutathione Peroxidase (GPx) activity. nih.govmdpi.com nih.govmdpi.com
Oxidative Stress MitigationSuppresses lipid peroxidationPrevents the increase of malonic dialdehyde in tissues and plasma of aging rats. nih.gov nih.gov
Mitochondrial BioenergeticsEnhances oxidative phosphorylation efficiencyIncreases the respiratory control ratio (RCR) and rate of ATP production in brain mitochondria. nih.gov nih.gov

Intracellular Signaling Cascades (e.g., Mitogen-Activated Protein Kinase (MAPK) Pathway)

Evidence suggests that the effects of DSIP may be mediated through interactions with critical intracellular signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. wikipedia.orgpeptides.org The MAPK pathway is a crucial signaling cascade involved in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis. wikipedia.org

It has been proposed that DSIP interacts with components of the MAPK cascade. wikipedia.org Some research suggests a homology between DSIP and the glucocorticoid-induced leucine (B10760876) zipper (GILZ), a protein that can be induced by glucocorticoids like dexamethasone. wikipedia.org GILZ is known to prevent the activation of Raf-1, an upstream kinase in the MAPK pathway. By inhibiting Raf-1, GILZ subsequently inhibits the phosphorylation and activation of ERK (extracellular signal-regulated kinase), a key component of the MAPK pathway. wikipedia.org This interaction suggests a potential mechanism by which DSIP could exert its influence on cellular function. wikipedia.org The activation of all five somatostatin receptor subtypes, with which DSIP interacts, also results in the modulation of the MAPK pathway. nih.gov

Influence on Cellular Biosynthetic Processes

DSIP appears to exert a normalizing influence on cellular biosynthetic processes, particularly under conditions of stress or injury. mdpi.com Research indicates that the protective effects of DSIP in the brain following ischemic events may be linked to its effects on biosynthetic activities. mdpi.com

One proposed mechanism is that DSIP contributes to a decline in the synthesis rate of stress-related protein factors. mdpi.com By modulating the production of these proteins, DSIP may help to restore normal cellular function and protect against damage. This regulatory role in protein synthesis is a key aspect of its broader adaptogenic and stress-protective activities. mdpi.com

Trans-Blood-Brain Barrier Transport Mechanisms

The ability of delta-sleep-inducing peptide (DSIP) to exert its effects on the central nervous system following peripheral administration necessitates its passage across the formidable blood-brain barrier (BBB). Research indicates that DSIP does not simply diffuse passively into the brain; instead, it appears to utilize a specific and saturable transport system. This suggests a carrier-mediated or receptor-mediated process is involved in its transit from the bloodstream into the brain parenchyma.

Early evidence for DSIP's ability to cross the BBB came from studies in rabbits, where intravenous injection of the peptide led to significant increases in cortical delta activity and a decrease in motor activity, effects indicative of a central action. nih.gov Subsequent investigations using radioimmunoassays in rats provided further support, showing a significant increase in DSIP-like immunoreactivity in the brain after peripheral injection. nih.gov These findings made it unlikely that non-specific leakage was the sole explanation for its entry into the brain. nih.gov

More detailed mechanistic studies have elucidated the nature of this transport system. A key study utilizing an in situ perfused guinea pig forebrain model demonstrated the existence of a high-affinity, saturable transport mechanism for DSIP at the BBB. nih.gov In this research, the unidirectional transfer constant (Kin) for radiolabeled DSIP was measured in different brain regions.

Table 1: Unidirectional Transfer Constants (Kin) of [125I]-DSIP in Guinea Pig Brain Regions

Brain Region Kin (μl·min-1·g-1)
Parietal Cortex 0.93
Caudate Nucleus 1.33
Hippocampus 1.66

This table presents the regional unidirectional transfer constants for [125I]-DSIP, indicating its rate of transport into different areas of the guinea pig brain. Data sourced from Zlokovic et al. (1988). nih.gov

The transport of [125I]-DSIP was significantly inhibited in the presence of unlabeled DSIP, reducing its uptake to a level comparable with that of mannitol, a substance that crosses the BBB at a very low rate via passive diffusion. nih.gov This competitive inhibition is a hallmark of a saturable transport system. Further investigation revealed that L-tryptophan, the N-terminal amino acid of DSIP, also inhibited the peptide's transport across the BBB. nih.gov Interestingly, vasopressin showed a moderate inhibitory effect, but only at high concentrations. nih.gov

Table 2: Inhibition of [125I]-DSIP Brain Uptake

Inhibitor Concentration Effect on Kin
Unlabeled DSIP 7 μM Significant Inhibition
L-tryptophan 7 μM and 1 mM Inhibition
[Arg8]-Vasopressin 0.2 mM Moderate Inhibition

This table summarizes the inhibitory effects of various substances on the transport of [125I]-DSIP across the blood-brain barrier in the perfused guinea pig brain model. Data sourced from Zlokovic et al. (1988). nih.gov

The study also suggested that the initial step in transport involves binding to specific sites on the luminal side of the brain capillary endothelial cells. nih.gov The volume of initial distribution (Vi) for [125I]-DSIP was found to be greater than that for mannitol, implying specific binding to the capillary membrane. This binding was reduced in the presence of unlabeled DSIP. nih.gov

More recent research has explored enhancing the delivery of DSIP to the brain by creating fusion peptides. One such approach involves linking DSIP with a "crossing the blood-brain barrier peptide" (CBBBP) to form DSIP-CBBBP. nih.govfrontiersin.org This strategy leverages receptor-mediated transcytosis, a natural mechanism for transporting molecules across the BBB. nih.govfrontiersin.org Studies have shown that this DSIP-CBBBP fusion peptide crosses the blood-brain barrier more effectively than the native peptide, further supporting the idea that specific transport systems can be utilized for DSIP's entry into the brain. nih.govfrontiersin.org

In neonatal rats, studies have also demonstrated that a DSIP analog can be absorbed from the gastrointestinal tract into the bloodstream and subsequently cross the blood-brain barrier. capes.gov.br Chromatography of the brain tissue confirmed that the radioactivity present was associated with the intact peptide, indicating that it had crossed the BBB without being completely metabolized. capes.gov.br

Physiological and Neurobiological Roles of Delta Sleep Inducing Peptide Dsip in Preclinical Models

Modulation of Sleep Architecture and Electroencephalographic Activity

DSIP's primary and most studied role is its influence on sleep patterns and brain electrical activity. wikipedia.orgrwacenter.com It is believed to interact with various neurotransmitter systems, such as GABA, dopamine (B1211576), and noradrenaline, to help synchronize the sleep-wake cycle. rwacenter.comyoutube.com

Slow-Wave Sleep (SWS) Promotion and Specificity

Initial research demonstrated that DSIP induces spindle and delta EEG activity, characteristic of slow-wave sleep (SWS), when infused into the mesodiencephalic ventricle of rabbits. wikipedia.org This deep stage of non-REM sleep is crucial for physical restoration, tissue repair, and memory consolidation. peptidepen.co.zapeptidesciences.com Studies in rats have shown that DSIP can increase the duration of SWS. sportstechnologylabs.com For instance, one study reported a significant increase in SWS following the administration of DSIP in rats. nih.gov The peptide appears to specifically target delta sleep without suppressing REM sleep, which distinguishes it from some conventional sleep aids. peptidepen.co.za The rhythmic rise and fall of DSIP levels are thought to be the physiological signal that promotes sleep. youtube.com

However, the sleep-inducing effects of DSIP itself have been a subject of debate, with some studies showing no statistically significant effect on sleep compared to saline controls in rabbits. particlepeptides.comnih.gov This has led to the hypothesis that DSIP-like peptides, rather than DSIP itself, may be primarily responsible for these effects. nih.gov

Differential Effects of DSIP Analogues on Sleep Stages

Research into synthetic analogues of DSIP has revealed varied and sometimes more potent effects on sleep architecture compared to the native peptide. nih.govresearchgate.net

Phosphorylated DSIP (P-DSIP): This analogue has shown significantly greater sleep-promoting potency than DSIP. In unrestrained rats, a continuous 10-hour nocturnal intracerebroventricular infusion of P-DSIP led to a 22% increase in slow-wave sleep and an 81% increase in paradoxical (REM) sleep. nih.gov The increase was primarily due to a higher number of sleep episodes. nih.gov

Other Analogues: Studies on various other DSIP analogues have yielded mixed results. For example, [NMeAla2]DSIP and [Pro2]DSIP demonstrated a pronounced sleep-inducing effect, increasing SWS by 10-15% in rabbits. particlepeptides.com Conversely, [β-Ala2]DSIP was found to significantly suppress sleep. particlepeptides.com An analogue, (D-Ala-2) DSIP, was shown to augment both slow-wave and paradoxical sleep at specific time points during the recording period in rabbits. researchgate.net The differences in the effects of these analogues are thought to be related to their molecular structure, proteolytic resistance, and potential indirect involvement in hormonal processes that control the sleep-wake cycle. particlepeptides.comresearchgate.net

DSIP AnalogueAnimal ModelEffect on SleepReference
P-DSIPRatsIncreased SWS (22%) and paradoxical sleep (81%) nih.gov
[NMeAla2]DSIPRabbitsIncreased SWS (10-15%) particlepeptides.com
[Pro2]DSIPRabbitsIncreased SWS (10-15%) particlepeptides.com
[β-Ala2]DSIPRabbitsSuppressed sleep particlepeptides.com
(D-Ala-2) DSIPRabbitsAugmented SWS and paradoxical sleep researchgate.net

Neuroprotective Efficacy and Neurological Function Preservation

Beyond its role in sleep, DSIP has demonstrated significant neuroprotective properties in various preclinical models of neurological injury and stress. mdpi.comphoenixpeptide.com

Protection Against Ischemic Injury and Neuronal Degeneration

DSIP has shown a notable anti-ischemic effect in rats. nih.gov Studies have indicated that DSIP can reduce neuronal death and the size of brain infarction following ischemic events, although some findings on infarction volume were not statistically significant. mdpi.comnih.gov The peptide is thought to exert its neuroprotective effects through several mechanisms, including the reduction of stress-induced overproduction of free radicals and a decrease in the synthesis rate of stress protein factors. mdpi.com Furthermore, DSIP may protect neural tissues from damage caused by oxidative stress and other neurodegenerative processes by mitigating the negative impacts of reactive oxygen species (ROS). upscalelivingmag.com In a mouse model of insomnia, a fusion peptide of DSIP (DSIP-CBBBP) demonstrated a significant increase in neuron density, suggesting a counteractive effect against neuronal loss associated with sleep deprivation. frontiersin.org

Restoration of Motor and Neurological Functions

Preclinical studies have highlighted DSIP's potential in restoring motor and neurological functions following brain injury. In a study on rats with focal stroke, intranasal administration of DSIP led to an accelerated recovery of motor functions, as demonstrated by significantly improved performance in the rotarod test. mdpi.comnih.gov This recovery of motor function may be associated with the rescue of neurons in the motor cortex and subcortical structures. mdpi.com The mechanism may involve DSIP's influence on glutamate (B1630785) and GABA receptors in various brain regions, including the cortex, thalamus, and hippocampus. mdpi.com Additionally, DSIP has been shown to improve locomotor functions in rats subjected to global brain ischemia. mdpi.com

Animal ModelInjury ModelKey FindingsReference
Sprague-Dawley RatsFocal Stroke (MCAO)Accelerated recovery of motor functions mdpi.comnih.gov
Wistar RatsGlobal Brain IschemiaImproved locomotor functions mdpi.com
MicePCPA-induced InsomniaRestored locomotor activity and movement time frontiersin.org

Regulation of Cerebral Blood Supply and Neuronal Metabolism

The brain requires a constant and well-regulated supply of blood to function correctly. youtube.comyoutube.com DSIP has been shown to improve the blood supply to the brain in stressed animals subjected to brain ischemia. mdpi.com In Wistar rats, DSIP administration prior to global cerebral ischemia increased cerebral blood flow. nih.gov This peptide also plays a role in regulating neuronal metabolism. It can normalize brain metabolism that has been injured by long-term amphetamine treatment. mdpi.com Furthermore, DSIP has been found to enhance the efficiency of oxidative phosphorylation in rat brain mitochondria in vitro, which may contribute to its stress-protective and antioxidant actions. nih.gov Under hypoxic conditions, pretreatment with DSIP was shown to inhibit the stress-induced reduction of mitochondrial respiratory activity. nih.gov It also partially restricts stress-induced changes in the activity of mitochondrial monoamine oxidase type A (MAO-A) and serotonin (B10506) levels in the rat brain under hypoxic stress. nih.gov

Stress Adaptation and Adaptive Responses

DSIP is theorized to play a significant role in how organisms adapt to various stressors. yourhealthmagazine.net Its stress-protective and adaptive activities have been noted in a range of preclinical studies. mdpi.com The peptide is thought to act as a modulator, contributing to an organism's ability to cope with environmental, metabolic, or psychological challenges. yourhealthmagazine.net

A key mechanism through which DSIP is thought to exert its stress-modulating effects is by influencing the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. yourhealthmagazine.net Research suggests that DSIP may modulate the release of corticotropin-releasing hormone (CRH), which in turn influences the secretion of adrenocorticotropic hormone (ACTH) and cortisol. yourhealthmagazine.netnih.gov Studies have shown that DSIP can reduce the basal levels of corticotropin (B344483). mdpi.com In one study, healthy human subjects showed a slight but sustained increase in plasma DSIP concentrations after receiving human corticotropin-releasing hormone (hCRH), whereas individuals with major depressive disorder, often characterized by HPA axis hyperactivity, exhibited a marked reduction in DSIP levels. nih.gov This suggests a modulatory function of DSIP within the complex regulatory mechanisms of the HPA system. nih.gov

DSIP has demonstrated a capacity to counteract physiological disturbances induced by stress. For instance, in rats subjected to hypoxia, a significant stressor that alters mitochondrial respiratory activity, pretreatment with DSIP was found to completely inhibit the hypoxia-induced reduction of this activity. nih.gov This suggests a stress-protective action at a cellular level. nih.gov Furthermore, DSIP is implicated in attenuating stress-induced pathological metabolic disturbances in various animal species. nih.gov It has been shown to reduce the overproduction of free radicals in the central nervous system caused by stress, thereby preventing neuronal death. mdpi.com

The peptide exhibits adaptogenic qualities that contribute to the maintenance of behavioral equilibrium. mdpi.com For example, DSIP acts as an adaptogen in cases of amphetamine-induced stereotypy, which serves as a preclinical model for conditions like schizophrenia. mdpi.com It has been shown to normalize brain metabolism that is disrupted by long-term amphetamine treatment. mdpi.com By potentially altering stress responses, DSIP is theorized to be a mediator in the adaptation to environmental challenges, thereby playing a role in maintaining homeostasis. yourhealthmagazine.net

Behavioral and Affective State Modulation

Beyond its role in the physiological stress response, DSIP also appears to directly modulate behavior and emotional states in preclinical models. nih.gov

Several preclinical studies have highlighted the anxiety-reducing properties of DSIP. In mouse models of insomnia, which often present with heightened anxiety, treatment with DSIP led to a significant increase in the time spent in the open arms of an elevated plus maze, a standard test for anxiolytic effects. nih.gov This suggests that DSIP can effectively alleviate the stress and anxiety associated with such conditions. nih.gov In another study, mice treated with a DSIP-containing preparation spent significantly more time in the open arms of the elevated plus maze and more frequently explored the extremities of the maze compared to controls, indicating an anxiolytic effect. science.gov

DSIP has been shown to influence stereotypic behaviors and brain metabolism. As mentioned earlier, it normalizes brain metabolism injured by long-term amphetamine treatment and acts as an adaptogen in amphetamine-induced stereotypy. mdpi.com It is also suggested that DSIP normalizes the activities of monoamine oxidase (MAO) through the serotonergic and adrenergic systems. mdpi.com Furthermore, DSIP has been observed to affect neurotransmitter levels in the brain. nih.gov In a mouse model of insomnia, DSIP treatment was shown to increase serotonin and melatonin (B1676174) levels, both of which are crucial for sleep and mood regulation. nih.gov Studies on rat brain mitochondria have revealed that DSIP can enhance the efficiency of oxidative phosphorylation, which may contribute to its pronounced stress-protective and antioxidant actions in vivo. nih.gov This peptide is released from nerve endings upon depolarization and is subsequently inactivated by membrane-associated aminopeptidases, suggesting it may function as a neuromodulator in the central nervous system. nih.gov

Interactive Data Tables

Table 1: Effects of DSIP on Behavioral and Neurochemical Parameters in a Mouse Model of Insomnia

ParameterModel Group (Insomnia)DSIP Treatment GroupEffect of DSIPReference
Time in Open Arms (Elevated Plus Maze)Significantly less than controlSignificant increase compared to modelAnxiolytic effect nih.gov
Movement TimeReducedSignificant increase compared to modelReduction in depressive-like behavior nih.gov
Serotonin LevelsSignificantly lowerSignificant increaseRestoration of neurotransmitter balance nih.gov
Melatonin LevelsLowerSignificant increaseStress-mitigating potential nih.gov

Table 2: Effects of DSIP on Mitochondrial Respiration in Rat Brain Under Hypoxia

ParameterHypoxia GroupDSIP Pretreatment + Hypoxia GroupEffect of DSIPReference
Mitochondrial Respiratory Activity (V3)Significant reductionNo reduction (activity maintained)Inhibition of hypoxia-induced reduction nih.gov
ADP Phosphorylation RateSignificant reductionNo reduction (rate maintained)Inhibition of hypoxia-induced reduction nih.gov

Anticonvulsant Potentiation in Seizure Models

Delta-Sleep-Inducing Peptide (DSIP) has demonstrated not only intrinsic anticonvulsant properties but also the ability to potentiate the effects of conventional antiepileptic drugs in preclinical models. Research indicates that DSIP can enhance the efficacy of medications like valproate (VPA), a widely used first-line antiepileptic drug. nih.gov This suggests a potential role for DSIP in combination therapy strategies, which aim to improve seizure control, particularly in cases of refractory epilepsy. nih.gov

In a notable study using a metaphit-induced audiogenic seizure model in rats, the combination of DSIP with a non-protective dose of VPA resulted in a significant reduction in seizure incidence and severity. nih.gov While neither DSIP nor a low dose of VPA alone produced a statistically significant effect, their combined administration markedly diminished the number of convulsing animals and the intensity of seizure components (running, clonus, and tonus). nih.gov This synergistic effect was particularly profound in the four-hour period following administration. nih.gov The protective activity of this combination was comparable to the effect of a higher, effective dose of VPA given alone, highlighting DSIP's ability to enhance the anticonvulsive properties of VPA. nih.gov

The mechanisms underlying DSIP's anticonvulsant action, which likely contribute to its potentiation effects, involve the modulation of major inhibitory and excitatory neurotransmitter systems. Seizures often arise from an imbalance between GABAergic (inhibitory) and glutamatergic (excitatory) signaling. nih.gov DSIP appears to counteract this by enhancing inhibitory pathways and dampening excitatory ones. Preclinical research has shown that DSIP potentiates GABA-activated currents in hippocampal and cerebellar neurons. nih.gov Furthermore, it has been found to block the potentiation of NMDA-activated currents in cortical and hippocampal neurons, reducing neuronal hyperexcitability. nih.gov This dual action on both the GABAergic and glutamatergic systems provides a strong basis for its anticonvulsant and potentiating activity observed in seizure models. nih.gov

Studies have explored DSIP's efficacy in various chemically-induced seizure models, further establishing its potential as an anticonvulsant agent. It has shown protective effects in models of epilepsy induced by corasol, picrotoxin, and lindane. nih.govnih.gov In a model of lindane-induced seizures, which are often refractory to classical antiepileptic drugs, DSIP's ability to enhance GABAergic neurotransmission is considered a key mechanism of its beneficial modulation. nih.gov

Table 1: Preclinical Studies on DSIP Anticonvulsant Potentiation

Preclinical ModelCombined AgentKey FindingsReference
Metaphit-Induced Audiogenic Seizures (Rats)Valproate (VPA)DSIP combined with a non-protective dose of VPA significantly decreased seizure incidence and severity. The combination's effect was comparable to a higher, effective dose of VPA alone. nih.gov
Metaphit-Induced Audiogenic Seizures (Rats)DSIP Analogue (DSIP-12)Both DSIP and an analogue demonstrated significant decreases in the incidence, mean grade, and duration of convulsions. The analogue showed slightly greater efficiency. nih.gov
Lindane-Induced Generalized Seizures (Rats)None (DSIP alone)DSIP is proposed to beneficially modulate seizures by enhancing GABAergic neurotransmission and reducing excitatory amino acid effects, relevant for potentiation. nih.gov
Corasol Kindling (Rats)None (DSIP alone)DSIP injection delayed the manifestation of generalized seizures, suppressed seizure activity, and reduced mortality. This effect was not altered by naloxone (B1662785). wikipedia.org

Nociception and Analgesic Pathway Research

Investigations into the role of Delta-Sleep-Inducing Peptide (DSIP) in nociception have revealed significant antinociceptive (analgesic) effects in various preclinical models. The central administration of DSIP in mice and rats has been shown to produce a dose-dependent reduction in pain sensitivity, as measured by the tail-pinch and hot-plate tests. This suggests that DSIP may play an important role in the central nervous system's regulation of pain.

The primary mechanism for DSIP-induced analgesia appears to be mediated at the supraspinal level, meaning it acts within the brain rather than at the spinal cord level. Evidence strongly suggests the involvement of the endogenous opioid system. Studies have demonstrated that the antinociceptive effect of DSIP is blocked by pretreatment with naloxone, a classic opioid receptor antagonist. Furthermore, DSIP did not produce an analgesic effect in mice that were tolerant to morphine, reinforcing the link between its mechanism and opioid pathways. This suggests that DSIP may exert its effects either directly or indirectly through opioid receptors.

In addition to the opioid system, research points to the involvement of other descending pain-modulating pathways. Specifically, the spinal noradrenergic system appears to play a role. The antinociceptive effect of centrally administered DSIP was significantly reduced by pretreatment with reserpine, a drug that depletes endogenous monoamines. Moreover, the analgesic effect was antagonized by the intrathecal administration of alpha-adrenergic blockers like phentolamine (B1677648) and yohimbine. Conversely, the effect was not affected by a serotonin antagonist, indicating that the activation of spinal noradrenergic pathways, but not serotonergic ones, is a key part of DSIP's analgesic mechanism.

However, there is some conflicting evidence regarding the role of the opioid system. One study in rats found that the analgesia induced by DSIP was not sensitive to naloxone pretreatment, suggesting a non-opioid-mediated pathway in that specific experimental context. nih.gov This discrepancy may indicate that DSIP's influence on pain perception is complex and could involve multiple, potentially independent, neurochemical pathways depending on the experimental conditions.

Table 2: Research Findings on DSIP in Nociception and Analgesia

Preclinical ModelTest MethodKey FindingsPathway ImplicationReference
Mice and RatsTail-pinch and Hot-plate testsCentrally administered DSIP produced a significant, dose-dependent antinociceptive effect.Opioid system (effect blocked by naloxone and absent in morphine-tolerant mice).
MiceTail-pinch and Hot-plate testsThe antinociceptive effect of DSIP was antagonized by alpha-adrenergic blockers (phentolamine, yohimbine) and reduced by monoamine depletion (reserpine).Spinal Noradrenergic System.
RatsHot-plate testDSIP increased the pain threshold level.Non-opioid (analgesia was insensitive to naloxone pretreatment). nih.gov
MiceTail-pinch and Hot-plate testsIntracerebroventricular or intracisternal administration produced a potent antinociceptive effect.Supraspinal action, likely via opioid receptors.

Endocrine System Regulation by Delta Sleep Inducing Peptide Dsip

Pituitary Hormone Secretion Regulation

DSIP has a demonstrable impact on the secretion of several key hormones from the pituitary gland, a central component of the endocrine system. wikipedia.orgclevelandclinic.org Its effects are not uniform across all pituitary hormones, indicating a specific and nuanced regulatory role.

Corticotropin (B344483) Release Modulation

Research indicates that DSIP plays an inhibitory role in the regulation of corticotropin, also known as adrenocorticotropic hormone (ACTH). wikipedia.orgmdpi.com Studies have shown that DSIP can decrease the basal levels of corticotropin and also block its release. wikipedia.orgmdpi.comparticlepeptides.com This inhibitory effect on ACTH secretion has been observed in various experimental models. tandfonline.comkarger.comnih.gov For instance, in studies involving normal men, the administration of DSIP induced a significant decrease in ACTH levels compared to a slight physiological decline observed with a saline placebo. karger.comnih.gov This suggests a direct or indirect modulatory effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the body's stress response. phoenixpeptide.com The peptide has been shown to decrease stress-induced corticosterone (B1669441) secretion, further supporting its role as an inhibitor of pituitary ACTH secretion. tandfonline.com

Study Focus Model System Key Finding Reference(s)
Basal ACTH LevelsHumansDSIP administration significantly decreased circulating ACTH levels. karger.comnih.gov
Stress-Induced SecretionAnimal ModelsDSIP injection decreased stress-induced corticosterone secretion. tandfonline.com
General ModulationReviewDSIP is recognized as an inhibitor of pituitary ACTH secretion. wikipedia.orgmdpi.com

Growth Hormone Secretion Enhancement

The influence of DSIP on growth hormone (GH) secretion is complex, with some studies demonstrating a stimulatory effect. nih.gov Research in rats has suggested that DSIP can stimulate the release of GH through actions at both the hypothalamic and pituitary levels. nih.gov One proposed mechanism for this is the inhibition of somatostatin (B550006), a hormone that inhibits GH release. wikipedia.orgparticlepeptides.comkarger.com Furthermore, sleep deprivation in rats, which leads to an increase in endogenous DSIP, has been associated with a significant rise in plasma GH concentrations. pnas.orgnih.gov This sleep-related GH release was blocked by the administration of a DSIP antiserum, suggesting that DSIP is a physiological stimulus for this process. pnas.orgnih.gov However, not all studies have found a consistent stimulatory effect. For example, one study in normal women found that DSIP did not influence spontaneous or arginine-induced GH secretion. nih.gov

Study Focus Model System Key Finding Contradictory Finding Reference(s)
Sleep-Related GH ReleaseRatsDSIP is a physiological stimulus for sleep-related GH release. pnas.orgnih.gov
Mechanism of ActionRatsDSIP stimulates GH release via hypothalamic and pituitary actions. nih.gov
Spontaneous & Stimulated GH SecretionHumans (Females)DSIP did not modify spontaneous or arginine-induced GH secretion. nih.gov

Luteinizing Hormone and Somatoliberin/Somatotropin Release Dynamics

DSIP has been shown to stimulate the release of luteinizing hormone (LH). wikipedia.orgnih.gov In studies with ovariectomized, steroid-primed rats, intraventricular administration of DSIP prompted a significant and prompt release of LH. nih.gov This effect appears to be mediated at the hypothalamic level, as DSIP was found to increase the release of luteinizing hormone-releasing hormone (LHRH) from median eminence fragments in vitro. nih.gov Conversely, DSIP had no direct effect on LH release from cultured pituitary cells, further indicating a hypothalamic site of action. nih.govnih.gov The stimulation of LH release was observed to be significant within 30 minutes of administration and remained elevated for up to two hours. nih.gov

In addition to its effects on LH, DSIP is also reported to stimulate the release of somatoliberin (growth hormone-releasing hormone, GHRH) and somatotropin (growth hormone). peptidesciences.comwikipedia.orgmdpi.comparticlepeptides.com This action complements its inhibitory effect on somatostatin to promote GH secretion.

Hormone Effect Site of Action Supporting Evidence Reference(s)
Luteinizing Hormone (LH)Stimulation of releaseHypothalamusIncreased LHRH release from median eminence fragments. nih.govnih.gov
Somatoliberin (GHRH)Stimulation of releaseNot specifiedReported to stimulate release. peptidesciences.comwikipedia.orgmdpi.comparticlepeptides.com
Somatotropin (GH)Stimulation of releaseHypothalamus and PituitaryDirect stimulation and inhibition of somatostatin. peptidesciences.comwikipedia.orgmdpi.comparticlepeptides.comnih.gov

Somatostatin Release Inhibition Mechanisms

A key mechanism through which DSIP influences the endocrine system, particularly GH secretion, is by inhibiting the release of somatostatin (also known as growth hormone-inhibiting hormone). wikipedia.orgkarger.com In vitro studies using rat hypothalamic median eminence have demonstrated that DSIP inhibits somatostatin release in a dose-dependent manner. karger.comnih.govdocumentsdelivered.com The maximal inhibitory effect was observed at a concentration of 10⁻⁸ M. karger.comnih.govdocumentsdelivered.com This inhibitory action appears to be mediated through a dopaminergic pathway, as the effect was blocked by the dopamine (B1211576) receptor blocker pimozide. karger.comnih.govdocumentsdelivered.com The inhibition of somatostatin by DSIP likely contributes to the observed increase in GH secretion in some studies. karger.com

Interactions with Circadian Hormone Rhythms

DSIP is intricately linked with circadian rhythms, the body's internal 24-hour clock that regulates sleep-wake cycles and hormonal fluctuations. boulderlongevity.comnih.gov Studies in humans have shown that plasma levels of DSIP-like immunoreactivity (DSIP-LI) exhibit a distinct pattern in relation to the sleep-wake cycle, with a significant decrease observed at the onset of sleep. nih.gov This suggests that DSIP is influenced by the initiation of sleep, which is a key component of the circadian rhythm. nih.gov Furthermore, DSIP is thought to help reset the circadian clock by promoting deep, delta-wave sleep. boulderlongevity.com The peptide's influence on the circadian rhythms of hormones like cortisol and growth hormone has also been noted. peptidesciences.comnih.gov The balance between neuropeptides like growth hormone-releasing hormone (GHRH) and corticotropin-releasing hormone (CRH), which is crucial for normal sleep and endocrine activity, is a key aspect of circadian regulation that DSIP may influence. oup.com

Glucocorticoid Regulatory Interplay

There is evidence of a regulatory interplay between DSIP and glucocorticoids, steroid hormones produced by the adrenal gland that are central to the stress response and metabolism. wikipedia.org It has been suggested that DSIP's expression and activity may be regulated by glucocorticoids. wikipedia.org Some research proposes that DSIP is homologous to the glucocorticoid-induced leucine (B10760876) zipper (GILZ), a protein that can be induced by dexamethasone, a synthetic glucocorticoid. wikipedia.org This suggests a potential molecular link between glucocorticoid signaling and DSIP function. Furthermore, DSIP has been shown to modulate the effects of stress, a state characterized by elevated glucocorticoid levels. tandfonline.com The peptide can decrease stress-induced increases in corticosterone (the primary glucocorticoid in rodents), indicating a feedback relationship where DSIP may counteract some of the physiological effects of high glucocorticoid levels. tandfonline.com This interplay is also evident at the level of gene regulation, where glucocorticoid receptors and their response elements are key in mediating the transcriptional effects of stress, a process that DSIP appears to modulate. nih.govendocrine-abstracts.org

Immunomodulatory Effects of Delta Sleep Inducing Peptide Dsip

Stimulation of Specific Immune Cell Populations (e.g., T-cells, Natural Killer Cells)

Research indicates that DSIP can enhance the immune system by stimulating the production of specific immune cells, including T-cells and natural killer (NK) cells. This activity is a component of the peptide's broader modulatory effects on the neuroimmune system. The stimulation of these particular cells is critical for an effective immune response. T-cells are vital for the adaptive immune system, orchestrating responses and remembering past infections, while NK cells are part of the innate immune system, providing a rapid response to virally infected cells and tumor formation.

In one study, researchers evaluated the stress-protective influence of DSIP on the immune system by examining its effects on heat-shock proteins in cultured human myeloleukemia K562 cells, which are often used as a model for NK cells. The study found that DSIP affected the expression of heat-shock protein 70 kDa, suggesting an influence on cellular stress response pathways within these immune-related cells. nih.gov Furthermore, long-term administration of a DSIP-containing preparation in mice was observed to decrease the frequency of chromosome aberrations in bone marrow cells by 22.6%, indicating a protective effect on the hematopoietic system where immune cells are generated.

Research Findings on the Effects of a DSIP-Containing Preparation in Mice
ParameterObserved EffectPercentage Change
Frequency of Chromosome Aberrations (Bone Marrow Cells)Decrease-22.6%
Total Spontaneous Tumor IncidenceDecrease-2.6-fold
Maximum LifespanIncrease+24.1%

Anti-inflammatory Response Mechanisms

DSIP exhibits notable anti-inflammatory and stress-protective effects, which are mediated through several interconnected mechanisms, primarily involving antioxidant activity and hormonal modulation.

One of the key anti-inflammatory actions of DSIP is its ability to counteract oxidative stress. wikipedia.org Research in animal models has shown that DSIP administration shifts the prooxidant-antioxidant balance. nih.gov It has been observed to suppress lipid peroxidation, a key process in cellular damage, and reduce levels of its byproducts such as malonic dialdehyde (B1249045). nih.gov This protective effect is achieved by bolstering the body's endogenous antioxidant defense systems. Studies have documented that DSIP stimulates the activity of crucial antioxidant enzymes. nih.gov

Antioxidant Effects of DSIP in Rat Tissues
Marker/EnzymeEffect of DSIP Administration
Lipid PeroxidationSuppressed
Malonic Dialdehyde (MDA) LevelDecreased
Superoxide Dismutase (SOD) ActivityIncreased
Catalase ActivityIncreased
Glutathione (B108866) Peroxidase ActivityIncreased
Glutathione Reductase ActivityIncreased
Reduced Glutathione ConcentrationIncreased

In addition to its direct antioxidant effects, DSIP modulates the body's response to stress, which is intrinsically linked to inflammation. The peptide can lower basal levels of corticotropin (B344483) (also known as Adrenocorticotropic hormone or ACTH) and block its release. By inhibiting the secretion of stress-related hormones like corticosterone (B1669441), DSIP helps to prevent the downstream inflammatory consequences of a prolonged stress response. This hormonal regulation, combined with its ability to enhance the efficiency of oxidative phosphorylation in mitochondria, contributes to its pronounced stress-protective and anti-inflammatory profile. researchgate.net

Geroprotective and Anticarcinogenic Research Themes for Delta Sleep Inducing Peptide Dsip

Impact on Lifespan and Markers of Biological Aging

Research in animal models has investigated the effects of DSIP on lifespan and various markers of biological aging. One significant study involving female Swiss-derived SHR mice treated with a DSIP-containing preparation, Deltaran, from the age of 3 months until natural death, revealed notable effects on longevity and age-related physiological parameters. While the mean lifespan of the DSIP-treated mice was not significantly different from the control group, the maximum lifespan saw a considerable increase of 24.1% nih.govstate-journal.comwikipedia.orgresearchgate.net. Furthermore, the lifespan of the last 10% of surviving mice was extended by 17.1% nih.govresearchgate.net.

Beyond lifespan, the administration of DSIP demonstrated a positive impact on specific biomarkers of aging. A notable finding was the 22.6% decrease in the frequency of chromosome aberrations in the bone marrow cells of treated mice, suggesting a protective effect on genomic stability, a key factor in the aging process nih.govwikipedia.orgresearchgate.net. Additionally, DSIP was observed to slow down the age-related cessation of estrous function, indicating a potential to preserve reproductive health in aging females nih.govwikipedia.orgresearchgate.net.

The geroprotective effects of DSIP are thought to be linked to its antioxidant properties nbinno.comresearchgate.net. Studies have shown that DSIP can enhance the body's endogenous antioxidant defense systems. This is achieved by stimulating the activity of key antioxidant enzymes such as superoxide dismutase and catalase nbinno.commpg.denih.gov. Furthermore, DSIP has been shown to increase the expression of genes for SOD 1 (Sod1) and glutathione (B108866) peroxidase 1 (Gpx1) in the brain and blood cells of aging rats, which normally see a decrease in expression with age science.govnih.gov. By combating oxidative stress, which is a major contributor to aging and age-related diseases, DSIP may help to preserve cellular health and function nbinno.comnih.gov.

ParameterControl GroupDSIP-Treated GroupPercentage Change
Maximum Lifespan 739 days917 days+24.1%
Lifespan of Last 10% of Survivors Not specifiedIncreased+17.1%
Chromosome Aberrations in Bone Marrow Cells Not specifiedDecreased-22.6%
Age-Related Cessation of Estrous Function Normal progressionSlowed progressionNot specified

Modulation of Spontaneous Tumorigenesis

The anticarcinogenic potential of DSIP has been highlighted in research, with studies demonstrating a significant reduction in the incidence of spontaneous tumors in animal models. In the same study conducted on female SHR mice, long-term administration of DSIP resulted in a 2.6-fold decrease in the total incidence of spontaneous tumors compared to the control group nih.govstate-journal.comwikipedia.orgparticlepeptides.com.

The reduction in tumorigenesis was particularly evident in specific types of cancer. The incidence of mammary carcinomas and leukemias was notably lower in the mice that received DSIP nih.govstate-journal.com. This suggests that DSIP may have a targeted effect on the pathways involved in the development of these specific malignancies. The anticarcinogenic effects of DSIP are considered to be a significant aspect of its geroprotective properties, as cancer is a major age-related disease nbinno.comresearchgate.net.

Tumor IncidenceControl GroupDSIP-Treated GroupFold Decrease
Total Spontaneous Tumors 36%13.8%2.6-fold
Mammary Carcinomas Not specifiedSignificantly decreasedNot specified
Leukemias Not specifiedSignificantly decreasedNot specified

Influence on Age-Related Physiological Declines

In addition to its effects on lifespan and tumorigenesis, DSIP has been shown to influence other physiological declines associated with aging. In the study with SHR mice, while food consumption was not affected by DSIP treatment, a decrease in body weight was observed in the treated animals nih.govresearchgate.net. This could suggest a modulatory effect on metabolism.

Furthermore, research indicates that DSIP may have a broader impact on the neuroendocrine and immune systems, which are known to change with age researchgate.netmpg.de. DSIP can modify thermoregulation, locomotion, heart rate, and blood pressure researchgate.netmpg.de. Its ability to act as a stress-limiting factor and normalize blood pressure and myocardial contraction further points to its potential in mitigating age-related physiological deterioration wikipedia.org. The peptide has also been noted for its neuroprotective properties, which could be beneficial in counteracting age-related cognitive decline phoenixpeptide.commdpi.com.

Advanced Research Methodologies for Delta Sleep Inducing Peptide Dsip Studies

Recombinant Expression and Advanced Purification Techniques

The limited availability of DSIP from natural sources has driven the use of recombinant DNA technology to produce the peptide in larger quantities for research purposes. Prokaryotic systems, particularly Escherichia coli (E. coli), are commonly used for the expression of recombinant human DSIP. abbexa.comxn--80aabqbqbnift4db.xn--p1aibiomatik.com To overcome the small size and potential instability of the nonapeptide, it is often expressed as a fusion protein. For instance, it can be fused with larger, more stable proteins like human serum albumin and a protein transduction domain (TAT) to enhance its stability and facilitate purification. nih.gov Another strategy involves fusing the target protein with N-terminal tags such as a His-tag and a T7-tag. xn--80aabqbqbnift4db.xn--p1ai

Yeast expression systems, such as Pichia pastoris, have also been successfully employed for the expression of DSIP fusion proteins. nih.gov This system allows for post-translational modifications that may be important for the peptide's activity.

Following expression, advanced purification techniques are essential to isolate the recombinant peptide to a high degree of purity. A common method involves affinity chromatography, where the fusion tag (e.g., His-tag) is used to specifically bind the recombinant protein to a column, allowing for its separation from other cellular components. kinesisdx.com Further purification steps often employ various forms of liquid chromatography, such as reversed-phase high-performance liquid chromatography (HPLC), which separates molecules based on their hydrophobicity. nih.govnih.gov In the case of the PHD fusion protein (protein transduction domain-human serum albumin-DSIP), a multi-step purification process involving DEAE Sepharose FF, Phenyl Sepharose HP, and Blue Sepharose 6 FF chromatography has been utilized to achieve near homogeneity. nih.gov

Table 1: Recombinant Expression Systems for DSIP
Expression SystemHost OrganismFusion Partners/TagsReference
ProkaryoticE. coliHis-tag, T7-tag xn--80aabqbqbnift4db.xn--p1ai
YeastPichia pastorisProtein Transduction Domain (TAT), Human Serum Albumin nih.gov
ProkaryoticE. coliN-terminal His Tag biomatik.com

Immunochemical Detection and Quantification (e.g., ELISA, Radioimmunoassay)

Immunochemical methods are crucial for the detection and quantification of DSIP in biological samples due to their high sensitivity and specificity.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for measuring DSIP concentrations in various biological fluids, including serum, plasma, and cerebrospinal fluid. abbexa.comassaygenie.com Commercially available ELISA kits for human DSIP often utilize a competitive or sandwich immunoassay format. abbexa.commybiosource.commybiosource.com In a competitive ELISA, a known amount of labeled DSIP competes with the DSIP in the sample for binding to a limited number of antibody-binding sites pre-coated on a microplate. The resulting signal is inversely proportional to the concentration of DSIP in the sample. abbexa.com In a sandwich ELISA, the sample is added to wells coated with a capture antibody specific for DSIP. A second, biotin-conjugated antibody that also binds to DSIP is then added, followed by an avidin-horseradish peroxidase (HRP) conjugate and a substrate to produce a colorimetric signal directly proportional to the amount of DSIP present. mybiosource.com These assays have demonstrated high sensitivity and specificity, with no significant cross-reactivity with DSIP analogues reported in some kits. mybiosource.commybiosource.com

Radioimmunoassay (RIA) is another highly sensitive technique that has been developed for the measurement of DSIP-like material in body fluids. nih.gov This method involves the use of a radiolabeled DSIP tracer, often created by conjugating DSIP with a molecule like p-hydroxyphenylpropionic acid for radioiodination. nih.gov The principle of RIA is based on the competitive binding of the radiolabeled DSIP and the unlabeled DSIP from the sample to a specific antibody. ibl-america.comyoutube.com By measuring the radioactivity of the antibody-bound fraction, the concentration of DSIP in the sample can be determined from a standard curve. youtube.com RIA has been instrumental in detecting DSIP-like immunoreactivity in unextracted human plasma, where it was found that DSIP can exist in both free and protein-bound forms. nih.gov

Table 2: Immunochemical Detection Methods for DSIP
MethodPrincipleSample TypesKey FeaturesReference
ELISACompetitive or Sandwich ImmunoassaySerum, plasma, cerebrospinal fluid, tissue homogenatesHigh sensitivity and specificity abbexa.commybiosource.commybiosource.com
RIACompetitive Binding with Radiolabeled TracerPlasma, other body fluidsHighly sensitive; can detect free and bound forms nih.govnih.gov

Electrophysiological and Neurophysiological Recording Approaches

Electrophysiological and neurophysiological recording techniques are fundamental to understanding the effects of DSIP on the central nervous system. The initial discovery and naming of DSIP were based on its ability to induce delta and spindle activity in the electroencephalogram (EEG) of rabbits. wikipedia.org

Subsequent studies have continued to use EEG recordings to investigate the effects of DSIP and its analogues on sleep architecture in various animal models, such as rats. nih.govnih.gov These studies typically involve implanting electrodes to record the brain's electrical activity and analyzing the changes in different sleep stages, such as slow-wave sleep (SWS) and rapid eye movement (REM) sleep, following the administration of the peptide. For example, research has shown that while DSIP itself may not always increase sleep, certain analogues can promote sleep in the early part of the night. nih.gov In studies on rats undergoing alcohol withdrawal, EEG recordings revealed that DSIP could regulate the associated sleep disturbances. nih.gov

Beyond sleep studies, electrophysiological methods are used to examine the direct effects of DSIP on neuronal activity. Techniques such as microiontophoresis allow for the localized application of DSIP onto individual neurons while their electrical activity is recorded. Such studies have suggested that DSIP's actions in the brain may be mediated by NMDA receptors. mdpi.com Furthermore, EEG recordings have been used to assess the anticonvulsant properties of DSIP and its analogues in rat models of metaphit-induced audiogenic seizures, where the peptide was found to decrease the incidence and severity of seizures. nih.gov

In Vitro Cellular and Tissue Culture Models

In vitro cellular and tissue culture models provide controlled environments to investigate the cellular and molecular mechanisms of DSIP action, its biosynthesis, and its metabolism.

Primary cell cultures, such as those derived from mouse anterior pituitary cells, have been instrumental in studying the biosynthesis of DSIP-like material. nih.gov Through pulse-chase experiments with radiolabeled amino acids followed by immunoprecipitation, researchers have been able to identify and characterize precursor molecules and processing intermediates of DSIP-like peptides. nih.gov

Cultured human intestinal epithelial cell monolayers, specifically Caco-2 cells, have been used as a model to study the transport and metabolism of DSIP. nih.gov These studies have revealed that DSIP is rapidly metabolized when applied to the apical side of the cell monolayer, with the primary metabolites being Trp and Trp-Ala. nih.gov This model has also been used to investigate the effects of various enzyme inhibitors on DSIP stability. nih.gov

While not specific to DSIP, the development of in vitro models using human dopaminergic neurons derived from embryonic stem cells highlights a powerful approach for studying the effects of neuropeptides and other compounds on specific human neuronal populations. nih.gov Such models could be adapted to investigate the neuroprotective or other effects of DSIP on human neurons in a controlled setting. nih.gov

Ex Vivo Organ and Slice Preparations

Ex vivo preparations, such as organotypic slice cultures and acutely prepared brain slices, offer an intermediate level of complexity between in vitro cell cultures and in vivo animal models. These preparations maintain the three-dimensional structure and local synaptic circuitry of the tissue, allowing for the study of DSIP's effects in a more physiologically relevant context than dissociated cell cultures.

While specific studies utilizing ex vivo organ and slice preparations for DSIP research are not extensively detailed in the provided search results, the principles of these methodologies are widely applied in neuroscience. For example, acute brain slices could be used to investigate how DSIP modulates synaptic transmission and plasticity in specific brain regions, such as the hypothalamus or hippocampus. By recording the electrical activity of neurons within these slices before and after the application of DSIP, researchers could elucidate its direct effects on neuronal excitability and synaptic communication.

Organotypic slice cultures, which can be maintained for several weeks, would allow for the study of longer-term effects of DSIP, such as its influence on neuronal survival, differentiation, and network activity. These preparations would be particularly valuable for exploring the potential neuroprotective properties of DSIP in models of neurodegenerative diseases or injury.

Development and Application of Animal Models for Specific Research Questions

Animal models have been indispensable for characterizing the physiological and behavioral effects of DSIP in vivo. A variety of species, including rabbits, rats, and mice, have been used to address specific research questions.

The initial discovery of DSIP's sleep-inducing properties was made in rabbits. wikipedia.org Subsequently, rats have been a common model for studying the effects of DSIP and its analogues on sleep-wake activity, often involving intracerebroventricular injections and continuous EEG monitoring. nih.gov Rat models have also been crucial in investigating the role of DSIP in stress modulation, its anticonvulsant effects in metaphit-induced epilepsy, and its ability to alleviate sleep disturbances associated with alcohol withdrawal. nih.govmdpi.comnih.gov

Studies in mice have explored the potential anticarcinogenic and geroprotective (anti-aging) effects of long-term DSIP administration. wikipedia.org Furthermore, mouse models of diet-induced and genetic obesity have been used to assess the metabolic effects of DSIP fusion proteins. nih.gov Animal models of stroke in rats have also been employed to demonstrate the potential of DSIP to improve motor function recovery. mdpi.com

Structure-Activity Relationship (SAR) Investigations Utilizing Peptide Analogues

Structure-activity relationship (SAR) studies are a cornerstone of peptide research, aiming to understand how the chemical structure of a peptide relates to its biological activity. For DSIP, these investigations involve synthesizing and testing various analogues with modifications to the original amino acid sequence. The goal is to identify the key structural features required for its effects and to develop analogues with enhanced stability, potency, or altered activity profiles.

SAR studies have revealed that the biological effects of DSIP can be significantly altered by amino acid substitutions. For instance, replacing the N-terminal Tryptophan (Trp) with its D-isomer ([D-Trp1]-DSIP) or with D-Tyrosine ([D-Tyr1]-DSIP) resulted in analogues that promoted sleep, whereas the native DSIP did not show a significant effect in the same study. nih.gov This suggests that these modifications may increase the peptide's resistance to degradation by aminopeptidases. researchgate.net Conversely, an analogue containing only the first six amino acids with a D-Trp substitution ([D-Trp1]-DSIP1-6) produced an arousing effect, indicating that different fragments of the DSIP molecule may have opposing actions. nih.gov

Other studies have explored analogues like [NMeAla2]DSIP and [Pro2]DSIP, which showed a pronounced sleep-inducing effect, while [-Ala2]DSIP significantly suppressed sleep. researchgate.net The investigation of a tetrapeptide analogue, DSIP1-4, in a rat model of epilepsy demonstrated its potential as an anticonvulsant agent. nih.gov These findings from SAR studies are critical for the rational design of new therapeutic agents based on the DSIP scaffold.

Table 3: Selected DSIP Analogues and Their Observed Effects
AnalogueModificationObserved EffectReference
[D-Trp1]-DSIPReplacement of L-Tryptophan at position 1 with D-TryptophanSleep-promoting nih.gov
[D-Tyr1]-DSIPReplacement of L-Tryptophan at position 1 with D-TyrosineSleep-promoting nih.gov
[D-Trp1]-DSIP1-6N-terminal fragment (6 amino acids) with D-Tryptophan at position 1Arousing effect nih.gov
[NMeAla2]DSIPN-methylation of Alanine at position 2Pronounced sleep-inducing effect researchgate.net
[Pro2]DSIPReplacement of Alanine at position 2 with ProlinePronounced sleep-inducing effect researchgate.net
[-Ala2]DSIPDeletion of Alanine at position 2Sleep suppression researchgate.net
DSIP1-4N-terminal tetrapeptide fragmentAnticonvulsant activity nih.gov

Theoretical Frameworks and Future Directions in Delta Sleep Inducing Peptide Dsip Research

Current Hypotheses Regarding DSIP's Endogenous Biological Role

Since its initial isolation from the cerebral venous blood of rabbits in an induced state of sleep, the primary hypothesis for DSIP's function has been the regulation of sleep, particularly the promotion of slow-wave sleep (SWS) or delta sleep. wikipedia.orgnexospharma.com However, subsequent research has revealed a much broader spectrum of potential biological activities, leading to several interconnected hypotheses.

One prevailing hypothesis is that DSIP acts as a multifaceted neuromodulator with a wide range of effects on the central nervous system. peptidesciences.com It is thought to play a role in the body's response to stress, with studies suggesting it can reduce the physiological markers of acute stress. peptidesciences.com This stress-protective effect may be mediated through its influence on the levels of other oligopeptides and hormones. peptidesciences.com

Another significant area of investigation points to DSIP's role in endocrine regulation. It has been shown to influence the secretion of several key hormones, including decreasing basal corticotropin (B344483) levels, stimulating the release of luteinizing hormone (LH), and modulating the release of somatotropin and somatostatin (B550006). wikipedia.orgpeptidesciences.com These findings suggest that DSIP may be involved in a complex interplay of hormonal regulation. peptidesciences.com

Furthermore, DSIP is hypothesized to have a role in physiological homeostasis beyond sleep and stress. Research indicates potential effects on thermoregulation, with some studies showing it can induce hypothermia. peptidesciences.combiolongevitylabs.com It has also been implicated in the normalization of blood pressure and myocardial contraction. wikipedia.org Additionally, some evidence suggests DSIP may possess antioxidant properties by enhancing the efficiency of oxidative phosphorylation. wikipedia.orgpeptidesciences.com

The diverse range of observed effects has led to the overarching hypothesis that DSIP is not merely a "sleep peptide" but a pleiotropic molecule involved in maintaining physiological balance and responding to various internal and external stimuli.

Remaining Scientific Riddles and Knowledge Gaps

Despite the numerous studies on DSIP, several fundamental questions remain unanswered, creating significant knowledge gaps in our understanding of this peptide. The most prominent riddle is the definitive confirmation of its primary endogenous function. The initial hypothesis of DSIP as a sleep-inducing factor has been met with contradictory evidence from various studies, with some showing a clear promotion of slow-wave sleep while others report no significant effect or even sleep impairment. wikipedia.orgresearchgate.net

A major hurdle in resolving these contradictions is the lack of a definitively identified gene responsible for encoding DSIP. wikipedia.orgbiolongevitylabs.com This absence makes it challenging to study its endogenous production, regulation, and genetic basis. Similarly, a specific receptor for DSIP has yet to be conclusively identified, which complicates the elucidation of its signaling pathways. wikipedia.orgresearchgate.net

The mechanism by which DSIP exerts its diverse effects is another significant area of uncertainty. While interactions with various neurotransmitter systems, such as GABA and NMDA receptors, have been proposed, the precise molecular and network-level mechanisms are not fully understood. biolongevitylabs.com Its low molecular stability in vitro, with a half-life of only 15 minutes, also raises questions about how it functions in the body, with suggestions that it may complex with carrier proteins to prevent degradation. wikipedia.org

Finally, the physiological relevance of the wide array of pharmacological effects observed in studies remains to be fully established in the context of its natural, endogenous role. The discrepancy between the effects of exogenously administered DSIP and the functions of the endogenously produced peptide is a critical knowledge gap that needs to be addressed.

Pursuit of the Endogenous DSIP Gene and Receptor Identification

A crucial area of future research is the identification of the gene that codes for DSIP and its corresponding receptor(s). The absence of this fundamental information has been a major impediment to progress in the field. wikipedia.orgresearchgate.net Without knowledge of the DSIP gene, it is difficult to create genetic models (e.g., knockout or transgenic animals) to study the peptide's function in a more controlled and physiologically relevant manner.

The search for the DSIP gene has so far been unsuccessful in rabbits, the species from which it was first isolated. wikipedia.org Interestingly, BLAST searches have shown an alignment with a hypothetical protein in Amycolatopsis coloradensis, which has led to the speculative hypothesis of a bacterial origin for DSIP. wikipedia.org However, this remains unconfirmed. Future research will likely involve more advanced genomic and proteomic techniques to scan for potential precursor proteins and the genetic sequences that encode them.

The identification of a specific DSIP receptor is equally critical. While some studies suggest that DSIP's actions may be mediated by existing receptors, such as NMDA or α1 receptors, the existence of a dedicated DSIP receptor has not been ruled out. wikipedia.org The discovery of a specific receptor would be a landmark achievement, enabling detailed studies of its binding affinity, signaling cascades, and distribution in the brain and peripheral tissues. This would provide invaluable insights into how and where DSIP exerts its effects.

Comprehensive Elucidation of Molecular and Network-Level Mechanisms

Future research must focus on a more comprehensive understanding of the molecular and network-level mechanisms through which DSIP operates. This involves moving beyond descriptive studies of its effects to a more mechanistic exploration of its interactions with cellular and synaptic components.

At the molecular level, further investigation into DSIP's interaction with neurotransmitter systems is warranted. Studies have suggested that DSIP can modulate the activity of both excitatory (e.g., glutamate (B1630785) via NMDA receptors) and inhibitory (e.g., GABA) neurotransmitter systems. yourhealthmagazine.netbiolongevitylabs.com Elucidating the precise nature of these interactions, whether direct or indirect, is essential. For instance, it has been proposed that DSIP may stimulate the release of immunoreactive Met-enkephalin, suggesting an indirect interaction with opioid systems.

At the network level, advanced neuroimaging and electrophysiological techniques could be employed to map the brain circuits that are modulated by DSIP. Understanding how DSIP influences the connectivity and activity of large-scale brain networks, such as those involved in sleep-wake regulation, stress response, and cognitive functions, will provide a more holistic view of its role in the brain. nih.govnih.govconsensus.app

Investigating the Role of Hypothetical DSIP-Like Peptides

The inconsistencies in the biological activity of DSIP and the widespread distribution of DSIP-like immunoreactivity have led to the hypothesis that there may be a family of DSIP-like peptides. researchgate.net It is possible that the antibodies used in immunoassays are detecting not only DSIP but also other structurally similar peptides that may have different biological activities.

Future research should aim to isolate and characterize these hypothetical DSIP-like peptides. This would involve using advanced separation and sequencing techniques to identify novel peptides from biological tissues that cross-react with DSIP antibodies. Once identified, the biological activities of these peptides could be systematically investigated and compared to those of DSIP. This line of inquiry could help to explain some of the contradictory findings in the literature and may reveal a more complex and nuanced system of peptide-based regulation than is currently understood. One study noted the sleep-promoting activity of a naturally occurring dermorphin-decapeptide that is structurally similar to DSIP in five of its nine positions. researchgate.net

Advanced Chronobiological Research with DSIP

Given the close relationship between sleep and circadian rhythms, a more in-depth investigation of DSIP's role in chronobiology is a promising avenue for future research. While some studies have explored the diurnal rhythm of DSIP, the findings have not always aligned with a primary role in sleep promotion. For instance, one study found that plasma DSIP-like immunoreactivity levels peaked in the afternoon and were lowest during the night, showing a positive correlation with body temperature and a negative correlation with slow-wave and REM sleep. nih.govpsu.edu

Advanced chronobiological research could involve studying the effects of DSIP on the master circadian clock in the suprachiasmatic nucleus (SCN) of the hypothalamus. nenow.in Investigating whether DSIP can phase-shift circadian rhythms or modulate the expression of clock genes would provide crucial insights into its potential role as a synchronizer of biological rhythms. Such studies could help to clarify the relationship between DSIP, sleep-wake cycles, and other physiological processes that are under circadian control.

Innovation in Research Tools and Peptide Design

Progress in understanding DSIP will also depend on the development and application of innovative research tools and the design of novel peptide analogues. The creation of more specific and sensitive antibodies and assays for DSIP and its potential metabolites will be crucial for accurately measuring its endogenous levels and distribution.

The synthesis of DSIP analogues has already shown promise in dissecting its structure-activity relationships. Some studies have found that certain synthetic analogues of DSIP have stronger effects on sleep than the native peptide. wikipedia.orgresearchgate.net Future peptide design could focus on creating analogues with increased stability, receptor specificity, and blood-brain barrier permeability. These modified peptides could serve as valuable pharmacological tools for probing the functions of the DSIP system and could also have therapeutic potential.

The development of fluorescently labeled or radiolabeled DSIP analogues could also aid in visualizing its binding sites and tracking its distribution in the body. These advanced tools will be instrumental in overcoming some of the long-standing challenges in DSIP research and paving the way for a clearer understanding of this intriguing neuropeptide.

Q & A

Q. Q1. What are the primary neuroendocrine roles of DSIP (1-6), and how can researchers validate its multifunctional effects in preclinical models?

DSIP (Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu) exhibits roles in regulating ACTH, LH, and GH secretion, circadian rhythms, and sleep efficiency . To validate these effects, researchers should:

  • Use in vivo rodent models with controlled circadian protocols to measure hormone levels via ELISA or mass spectrometry.
  • Employ immunofluorescence or in situ hybridization to localize DSIP in hypothalamic and pituitary tissues.
  • Compare DSIP’s effects with known modulators (e.g., growth hormone-releasing hormone) to establish specificity.

Q. Q2. How can researchers design experiments to distinguish DSIP’s sleep-inducing effects from its broader neuroendocrine functions?

  • Methodological approach : Utilize targeted knockout models (e.g., CRISPR/Cas9) to silence DSIP receptors in specific brain regions.
  • Controls : Include sham-operated animals and DSIP-deficient cohorts.
  • Outcome measures : Quantify sleep architecture (via EEG/EMG) alongside hormone profiling (ACTH, cortisol) to decouple sleep-specific effects from endocrine modulation .

Advanced Research Questions

Q. Q3. How should researchers address contradictions in DSIP’s reported effects on stress-related hormones (e.g., ACTH suppression vs. stimulation)?

  • Data reconciliation strategy :
    • Conduct dose-response studies across species (rodents vs. primates) to identify species-specific thresholds.
    • Analyze temporal secretion patterns (e.g., pulsatile vs. sustained DSIP administration) using microdialysis in the hypothalamic-pituitary-adrenal axis.
    • Apply meta-analysis to existing datasets to resolve variability linked to experimental conditions (e.g., stress induction protocols) .

Q. Q4. What experimental frameworks (e.g., PICOT, FINER) are optimal for structuring hypothesis-driven DSIP studies?

  • PICOT framework :
    • Population : Rodent models with induced sleep disruption.
    • Intervention : DSIP administration (intracerebroventricular vs. systemic).
    • Comparison : Placebo or melatonin-treated controls.
    • Outcome : Normalization of NREM sleep latency and cortisol levels.
    • Time : Acute (24-hour) vs. chronic (7-day) exposure.
  • FINER criteria : Ensure feasibility (e.g., peptide stability assays), novelty (e.g., DSIP’s role in metabolic syndrome), and relevance (e.g., therapeutic potential for shift workers) .

Q. Q5. How can researchers optimize DSIP delivery methods to overcome its short half-life and blood-brain barrier limitations?

  • Methodological solutions :
    • Develop lipid-based nanoparticle formulations to enhance CNS penetration.
    • Use osmotic pumps for sustained release in in vivo models.
    • Validate bioavailability via LC-MS/MS pharmacokinetic profiling .

Methodological and Analytical Challenges

Q. Q6. What statistical approaches are recommended for analyzing DSIP’s dose-dependent effects on circadian rhythm parameters?

  • Analytical tools :
    • Cosinor analysis to model circadian periodicity.
    • Mixed-effects models to account for inter-individual variability.
    • Bonferroni correction for multiple comparisons (e.g., hormone levels at different Zeitgeber times) .

Q. Q7. How can researchers mitigate confounding variables in human studies investigating DSIP’s therapeutic potential for sleep disorders?

  • Study design :
    • Stratify participants by baseline cortisol levels and sleep phenotypes (e.g., actigraphy-derived sleep efficiency).
    • Use crossover designs with washout periods to control for placebo effects.
    • Include polysomnography to differentiate DSIP’s impact on sleep stages vs. subjective sleep quality .

Mechanistic and Translational Research

Q. Q8. What molecular techniques are critical for elucidating DSIP’s interaction with co-localized peptides (e.g., CLIP, MCH)?

  • Techniques :
    • Co-immunoprecipitation or proximity ligation assays (PLA) to detect protein-protein interactions.
    • Single-cell RNA sequencing of hypothalamic neurons to map DSIP’s transcriptional targets.
    • Optogenetic silencing to test functional connectivity between DSIP-expressing neurons and endocrine pathways .

Q. Q9. How can researchers design translational studies to evaluate DSIP’s efficacy in age-related sleep and metabolic dysfunction?

  • Translational framework :
    • Preclinical: Use aged rodent models with metabolic syndrome to assess DSIP’s effects on glucose tolerance and sleep fragmentation.
    • Clinical: Phase Ib trials with biomarkers (e.g., IGF-1, leptin) to monitor metabolic outcomes alongside sleep metrics.
    • Mechanistic links: Explore DSIP’s antioxidant properties via mitochondrial respiration assays .

Ethical and Reporting Considerations

Q. Q10. What ethical safeguards are essential for human trials involving DSIP, given its unconfirmed long-term safety profile?

  • Ethical protocols :
    • Prioritize Phase I safety trials with stringent inclusion criteria (e.g., excluding participants with hormonal imbalances).
    • Implement Data Safety Monitoring Boards (DSMBs) to review adverse events.
    • Ensure informed consent highlights potential risks (e.g., hormonal dysregulation) .

Q. Q11. How should researchers report conflicting data on DSIP’s tumorigenic vs. anti-tumor effects in preclinical studies?

  • Reporting standards :
    • Disclose model limitations (e.g., xenograft vs. genetically engineered models).
    • Use standardized assays (e.g., Annexin V/PI staining for apoptosis) to ensure comparability.
    • Contextualize findings within dosage ranges and tumor microenvironments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.